molecular formula C8H7N3O B103095 1-Acetyl-1H-benzotriazole CAS No. 18773-93-8

1-Acetyl-1H-benzotriazole

Cat. No.: B103095
CAS No.: 18773-93-8
M. Wt: 161.16 g/mol
InChI Key: NIIUIBKEGRPPDK-UHFFFAOYSA-N
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Description

1-Acetyl-1H-benzotriazole, also known as Acetyl-BT, is an organic compound with the chemical formula C6H5N3OCH3. It is a versatile reagent used in a wide variety of organic synthesis applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and other materials. Acetyl-BT is a colorless, odorless, and water-soluble compound that is relatively inexpensive and easy to use. It is also relatively stable and has a low toxicity.

Scientific Research Applications

Environmental Degradation and Water Treatment

1-Acetyl-1H-benzotriazole, a derivative of benzotriazole, has been extensively studied for its environmental impact, particularly in water treatment and pollution control.

  • Biodegradation in Wastewater : Benzotriazoles, including this compound, are known as persistent organic pollutants in aquatic environments. Research has shown that they undergo partial biodegradation in conventional wastewater treatment, with transformation products like hydroxy-1H-benzotriazole being identified in wastewater effluents. This indicates the environmental relevance of such compounds in water treatment processes (Huntscha et al., 2014).

  • Photocatalytic Transformations : Studies on the photocatalytic degradation of 1H-benzotriazole, a close relative of this compound, have shown efficient transformation under UV-irradiated TiO2. This process results in complete mineralization, converting organic nitrogen to N2, and demonstrates an effective method for eliminating such compounds from the environment (Minella et al., 2020).

Industrial and Chemical Applications

This compound is also utilized in various industrial and chemical applications, mainly due to its properties as a corrosion inhibitor and its role in chemical synthesis.

  • Corrosion Inhibition : A significant application of this compound is in corrosion inhibition. Studies have demonstrated its efficacy in inhibiting mild steel corrosion in acidic solutions. Its ability to form a protective film on metal surfaces is crucial for its application in this area (Kamble & Dubey, 2021).

  • Chemical Synthesis and Medicinal Chemistry : this compound is involved in the synthesis of various chemical compounds, including antimicrobial agents and other pharmacologically active substances. Its role in the synthesis of azetidinones and their antifungal activity exemplifies its importance in medicinal chemistry (Toraskar et al., 2009).

Safety and Hazards

When handling 1-Acetyl-1H-benzotriazole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation, and to avoid dust formation .

Relevant Papers One relevant paper discusses the inhibitive effects of this compound on corrosion of mild steel in 1M HCl using weight loss and electrochemical techniques . Another paper discusses the esterification of cellulose with acyl-1-benzotriazole .

Biochemical Analysis

Biochemical Properties

1-Acetyl-1H-benzotriazole is known for its role in the preparation of N-acyl imidazolidinones by acylation of imidazolidinone . It interacts with various enzymes and proteins, including K2CO3, during this process . The nature of these interactions is primarily chemical, involving the transfer or sharing of electrons.

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a reactant in biochemical reactions. It influences cell function by participating in the synthesis of N-acyl imidazolidinones

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the acylation of imidazolidinone This process involves binding interactions with biomolecules and may result in changes in gene expression

Temporal Effects in Laboratory Settings

It is known that most benzotriazole derivatives, including this compound, are characterized by a long shelf-life .

Metabolic Pathways

It is used in the preparation of N-acyl imidazolidinones, suggesting it may be involved in related metabolic pathways .

Properties

IUPAC Name

1-(benzotriazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIUIBKEGRPPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172081
Record name N-Acetylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18773-93-8
Record name N-Acetylbenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Acetyl-1H-benzotriazole (ABTZ) protect mild steel from corrosion in an acidic environment?

A1: ABTZ acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule achieves this protection by adsorbing onto the mild steel surface, forming a thin protective film that acts as a barrier between the metal and the corrosive HCl solution []. This adsorption process follows the Langmuir isotherm model, indicating the formation of a monolayer of ABTZ on the steel surface [].

Q2: What evidence supports the formation of a protective film by ABTZ on the mild steel surface?

A2: The research paper presents evidence from Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) that confirms the presence of a thin film on the mild steel surface after exposure to ABTZ in the HCl solution []. These techniques provide visual and elemental analysis, respectively, supporting the claim of ABTZ adsorption and film formation.

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